2-bromo-3,4-dichlorophenol
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Overview
Description
2-Bromo-3,4-dichlorophenol: is an organic compound with the molecular formula C6H3BrCl2O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,4-dichlorophenol typically involves the bromination and chlorination of phenol. One common method is to start with 3,4-dichlorophenol and then introduce a bromine atom at the 2-position using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-dichlorophenol undergoes various chemical reactions, including:
Electrophilic substitution: The compound can participate in further halogenation, nitration, or sulfonation reactions.
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation and reduction: The phenolic group can be oxidized to quinones or reduced to cyclohexanols.
Common Reagents and Conditions:
Electrophilic substitution: Reagents such as bromine (Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) are used under acidic conditions.
Nucleophilic substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Electrophilic substitution: Products include further halogenated, nitrated, or sulfonated derivatives.
Nucleophilic substitution: Products include substituted phenols or ethers.
Oxidation: Products include quinones.
Reduction: Products include cyclohexanols.
Scientific Research Applications
Chemistry: 2-Bromo-3,4-dichlorophenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated phenols on enzyme activity and cellular processes
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of flame retardants, plasticizers, and other specialty chemicals. It is also employed in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-bromo-3,4-dichlorophenol involves its interaction with biological molecules such as proteins and lipids. The halogen atoms in the compound can form strong hydrogen bonds and van der Waals interactions with amino acid residues in proteins, leading to changes in protein structure and function. Additionally, the phenolic group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components.
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the bromine atom.
2-Bromo-4-chlorophenol: Similar structure but has only one chlorine atom.
3,4-Dichlorophenol: Similar structure but lacks the bromine atom.
Uniqueness: 2-Bromo-3,4-dichlorophenol is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other halogenated phenols. The presence of multiple halogen atoms enhances its ability to participate in various chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
Properties
CAS No. |
1379356-93-0 |
---|---|
Molecular Formula |
C6H3BrCl2O |
Molecular Weight |
241.9 |
Purity |
95 |
Origin of Product |
United States |
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